

Comprehensive Material Safety and Handling Whitepaper: CAS 328289-91-4

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Compound of Interest

Compound Name:	4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine
CAS No.:	328289-91-4
Cat. No.:	B1306433

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Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bifunctional building blocks that require highly nuanced handling. CAS 328289-91-4, chemically identified as 4-((2,6-dimethylpiperidin-1-yl)methyl)aniline, is a prime example^[1]. This compound merges a sterically hindered, highly basic piperidine ring with an electron-rich aniline moiety. While this dual functionality makes it an exceptional pharmacophore for designing kinase inhibitors and GPCR modulators, it also presents a complex toxicological profile.

This whitepaper transcends standard Material Safety Data Sheets (MSDS) by providing a mechanistic understanding of the compound's hazards and establishing self-validating protocols for its safe handling, storage, and decontamination.

Physicochemical Profiling & Hazard Identification

To design an effective safety protocol, we must first analyze the quantitative physicochemical properties that dictate the compound's behavior in vitro and in vivo. The hazards associated

with this compound are directly linked to its molecular structure[2].

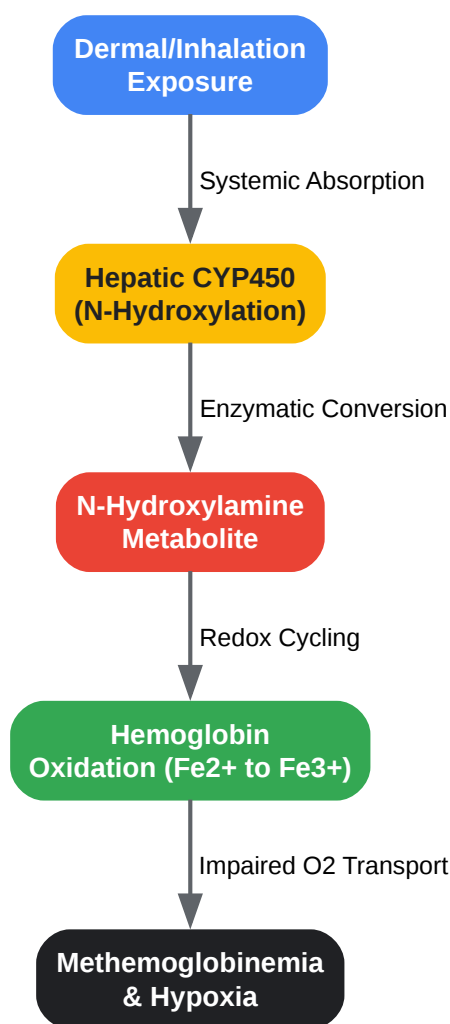
Table 1: Physicochemical and Hazard Profile of CAS 328289-91-4

Property / Hazard	Value / Descriptor	Mechanistic Implication
Chemical Name	4-((2,6-Dimethylpiperidin-1-yl)methyl)aniline	Bifunctional: Basic aliphatic amine + aromatic amine.
Molecular Formula	C14H22N2	Highly lipophilic; readily crosses dermal barriers.
Molecular Weight	218.34 g/mol	Small molecule size facilitates rapid systemic absorption.
GHS Classification	Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)	Piperidine basicity causes localized lipid saponification.
Physical State	Solid/Liquid (ambient temp dependent)	Dust inhalation or aerosolization risk during transfer.

Mechanistic Toxicology & Exposure Pathways

Standard MSDS documents list hazards without explaining the underlying biochemistry. The toxicity of CAS 328289-91-4 is bipartite, stemming from its two distinct functional groups[3]:

- **The Piperidine Moiety (Localized Irritation):** The aliphatic nitrogen in the 2,6-dimethylpiperidine ring is highly basic (estimated pKa ~10). Upon contact with physiological moisture (eyes, mucous membranes, perspiration), it generates hydroxide ions. This leads to the saponification of cell membrane lipids and subsequent tissue damage, explaining the H315 and H319 hazard codes.
- **The Aniline Moiety (Systemic Toxicity):** Aromatic amines are notorious for their systemic hematological toxicity. If absorbed transdermally or inhaled, the aniline group undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2). The resulting N-hydroxylamine metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia.



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Caption: Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 oxidation.

Self-Validating Safety & Handling Protocols

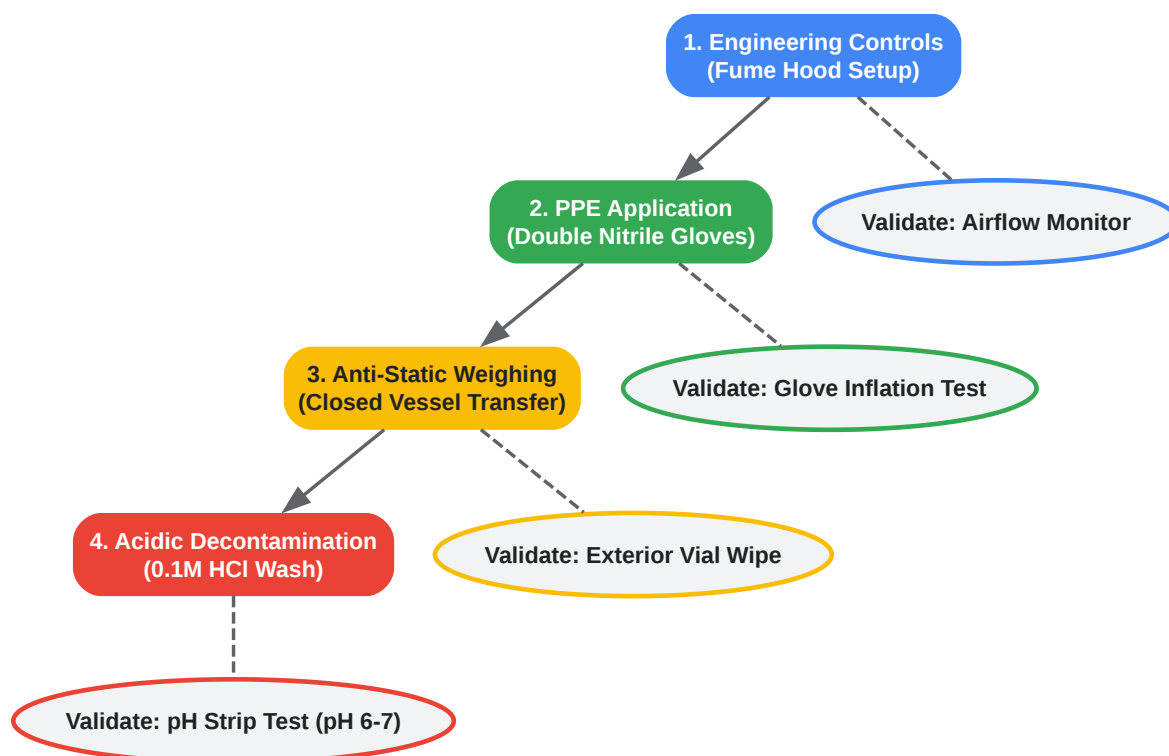
Trust in a safety protocol requires built-in validation. As a Senior Application Scientist, I mandate that every handling step includes a verifiable checkpoint to ensure the system's integrity. The following protocol is designed for the safe weighing, transfer, and decontamination of CAS 328289-91-4.

Step-by-Step Methodology:

- Engineering Controls & Atmosphere Setup:

- Action: Conduct all operations within a certified Class II Type B2 biological safety cabinet or a hard-ducted fume hood.
- Causality: Prevents inhalation of aerosolized particulates, directly mitigating the STOT SE 3 (respiratory irritation) hazard.
- Validation: Check the digital airflow monitor to ensure a face velocity of ≥ 0.5 m/s before opening the reagent bottle.
- Personal Protective Equipment (PPE) Selection:
 - Action: Don standard lab attire, chemical splash goggles, and double-layered nitrile gloves (minimum 5 mil thickness).
 - Causality: Nitrile provides a temporary barrier against lipophilic amines. Double-gloving allows for rapid removal of the outer layer if contaminated, preventing transdermal absorption of the aniline moiety.
 - Validation: Perform a visual inspection and inflation test of the gloves to check for micro-tears prior to use.
- Weighing and Transfer:
 - Action: Use a grounded, anti-static spatula. Weigh the material directly into a pre-tared, sealable vial rather than open weigh boats.
 - Causality: The compound's lipophilicity and potential static charge can cause particulates to repel and aerosolize. Closed-system transfer mitigates this risk.
 - Validation: Cap the vial immediately after transfer and wipe the exterior with a solvent-dampened tissue before removing it from the balance area.
- Decontamination and Spill Response:
 - Action: In the event of a spill or for routine cleaning of spatulas, use a 0.1 M Hydrochloric Acid (HCl) solution followed by a copious water rinse.

- Causality: The basic piperidine is insoluble in water but readily forms a water-soluble hydrochloride salt upon protonation. This neutralizes the localized irritation hazard and facilitates safe aqueous disposal.
- Validation: After wiping the surface, apply a pH indicator strip to the cleaned area. A neutral pH (6-7) confirms complete removal of the basic amine residue.



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Caption: Self-validating experimental workflow for the safe handling of CAS 328289-91-4.

Storage, Stability, and Degradation Kinetics

A critical, often overlooked aspect of handling aniline derivatives is their susceptibility to autoxidation. When exposed to ambient oxygen and light, the primary amine of CAS 328289-91-4 undergoes radical-mediated oxidation, forming highly colored (dark brown to black) azo

compounds, azoxy dimers, and quinone imines. This not only compromises the reagent's purity for synthetic applications but can also generate uncharacterized toxic byproducts.

Optimized Storage Protocol:

- Atmosphere: Must be stored under an inert atmosphere (Argon or ultra-pure Nitrogen) to prevent autoxidation.
- Temperature: Maintain at 2-8°C to drastically reduce the kinetic rate of oxidative degradation.
- Light: Store in amber glass vials or opaque secondary containers to prevent photo-induced radical initiation.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for **4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine**." PubChem Database. Available at:[\[Link\]](#)

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Sources

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